Product packaging for Neopentyl glycol dilaurate(Cat. No.:CAS No. 10525-39-0)

Neopentyl glycol dilaurate

Cat. No.: B082531
CAS No.: 10525-39-0
M. Wt: 468.8 g/mol
InChI Key: AICVNPFGQRNUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neopentyl glycol dilaurate (CAS 10525-39-0) is a synthetic ester compound derived from neopentyl glycol and lauric acid, with a molecular formula of C29H56O4 and an average molecular mass of 468.76 g/mol . This diester is valued in research and industrial applications for its role as a versatile building block and performance chemical. In cosmetic science, it functions as an effective emulsifier and skin-conditioning agent . Its molecular structure allows it to promote the formation of stable emulsions, enabling the blending of oil and water phases in formulations such as creams and lotions . Concurrently, it contributes to maintaining the skin in good condition . In tribology and lubricant research, neopentyl glycol esters are recognized for their favorable properties as synthetic base oils. Studies on structurally similar esters, like neopentyl glycol dioleate, demonstrate that these compounds can be blended with other base oils, such as poly alpha-olefins (PAOs), to enhance the tribological performance of the resulting mixtures . The polar ester groups in the molecule adsorb onto metal surfaces, forming a protective layer that reduces friction and wear, a mechanism that is of significant interest for developing advanced lubricants . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H56O4 B082531 Neopentyl glycol dilaurate CAS No. 10525-39-0

Properties

CAS No.

10525-39-0

Molecular Formula

C29H56O4

Molecular Weight

468.8 g/mol

IUPAC Name

(3-dodecanoyloxy-2,2-dimethylpropyl) dodecanoate

InChI

InChI=1S/C29H56O4/c1-5-7-9-11-13-15-17-19-21-23-27(30)32-25-29(3,4)26-33-28(31)24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3

InChI Key

AICVNPFGQRNUCD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCC

Other CAS No.

10525-39-0

Origin of Product

United States

Advanced Synthesis Methodologies and Reaction Engineering for Neopentyl Glycol Dilaurate

Direct Esterification Pathways and Catalytic Systems

Direct esterification of neopentyl glycol with lauric acid is the most common route for synthesizing neopentyl glycol dilaurate. This reaction involves the removal of water to drive the equilibrium towards the formation of the diester. The choice of catalyst is crucial in this process, influencing reaction rates, yield, and purity of the final product.

Conventional Acid Catalysis in this compound Synthesis

Traditional synthesis of neopentyl glycol esters often employs homogeneous acid catalysts. One common example is the use of sulfuric acid. In a study on the synthesis of neopentyl glycol diester from palm oil fatty acids, a 90% yield was achieved using 1% sulfuric acid as a catalyst at a reaction temperature of 145 °C for 4.56 hours researchgate.net. Another study reported the synthesis of neopentyl glycol ester using 2% sulfuric acid with a reaction temperature of 130 °C and a reaction time of 4 hours, resulting in an 80% yield researchgate.net. While effective in promoting the esterification reaction, homogeneous catalysts like sulfuric acid present challenges in terms of separation from the product mixture, potential for corrosion, and generation of acidic waste streams.

CatalystCatalyst Concentration (% w/w)Temperature (°C)Reaction Time (hours)Yield (%)
Sulfuric Acid11454.5690
Sulfuric Acid2130480

Heterogeneous and Solid Acid Catalysis Investigations

To overcome the drawbacks of homogeneous catalysts, significant research has been directed towards the development of heterogeneous and solid acid catalysts. These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact.

An investigation into the synthesis of neopentyl glycol and ethylene (B1197577) glycol esters from fatty acids utilized an acidic ion exchange resin (polyestyrendivinylbenzensulfated) as a catalyst. The study highlighted that the esterification reaction was completed within 4-5 hours at an elevated temperature, demonstrating the effectiveness of this heterogeneous catalyst analis.com.my. The use of an azeotroping agent, toluene, facilitated the continuous removal of water, driving the reaction to completion analis.com.my.

Another study screened three different catalysts for the esterification of lauric acid with diethylene glycol, a process similar to the synthesis of this compound. The catalysts tested were tin (II) oxalate, Amberlyst-15, and calcined Zn-Mg-Al. The calcined Zn-Mg-Al catalyst demonstrated the highest conversion of lauric acid at 95.4% . This catalyst also showed good reusability for up to six cycles, making it an attractive option for industrial applications .

CatalystSubstratesConversion (%)Reusability
Acidic Ion Exchange ResinFatty Acids & Neopentyl Glycol--
Calcined Zn-Mg-AlLauric Acid & Diethylene Glycol95.46 cycles
Tin (II) OxalateLauric Acid & Diethylene Glycol65.46 cycles
Amberlyst-15Lauric Acid & Diethylene Glycol31.63 cycles

Organometallic and Alkali Metal Catalysis in Esterification

Organometallic and alkali metal catalysts represent another class of compounds used in esterification reactions. While specific studies on their application in this compound synthesis are limited, related research provides valuable insights.

Alkali metal catalysts, such as sodium methoxide (B1231860), have been employed in the transesterification of palm oil methyl ester with polyhydric alcohols like neopentyl glycol to produce biolubricants . This suggests their potential applicability in the direct esterification of neopentyl glycol with lauric acid. The effectiveness of sodium methoxide as a catalyst is well-established in biodiesel production, where it facilitates the transesterification of triglycerides extension.orgresearchgate.net.

Organometallic compounds, particularly tin-based catalysts, are known to be effective in esterification and transesterification reactions. Heterogeneous tin catalysts are considered an environmentally benign alternative to conventional acid catalysts csic.es. While direct application data for this compound is scarce, the general efficacy of tin catalysts in esterifying fatty acids suggests their potential for this specific synthesis csic.es.

Biocatalytic Approaches Utilizing Lipases for this compound Production

In recent years, biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of esters. Lipases, in particular, have shown great promise in catalyzing the esterification of neopentyl glycol with lauric acid under mild reaction conditions.

Enzyme Selection and Immobilization Strategies for Enhanced Efficiency

The choice of lipase (B570770) is critical for achieving high conversion and selectivity. A study on the solvent-free synthesis of this compound compared the performance of two common immobilized lipases: Novozym® 40086 (from Rhizomucor miehei) and Novozym® 435 (from Candida antarctica lipase B) csic.es. Novozym® 435 was found to be the more active and stable biocatalyst under the tested conditions csic.es.

Solvent-Free Reaction Medium Design and Optimization

Conducting the synthesis in a solvent-free medium is highly desirable from both an environmental and economic perspective. It eliminates the need for potentially hazardous organic solvents, increases the concentration of reactants, and simplifies downstream processing nih.gov.

The enzymatic synthesis of this compound has been successfully carried out in a solvent-free system csic.es. Optimization of reaction parameters is crucial for maximizing the yield in such systems. For the synthesis using Novozym® 435, the optimal conditions were found to be a catalyst concentration of 3.75% (w/w) at a temperature of 80 °C csic.es. Under these conditions, a process productivity of 0.169 kg of this compound per liter per hour was achieved csic.es. Another study using an immobilized lipase from Thermomyces lanuginosus found the maximum yield of approximately 63% was achieved at an optimal temperature of 50°C and an enzyme loading of 5% without vacuum researchgate.net. However, the yield significantly increased to 97% when a vacuum of 200 torr was applied to remove the water byproduct researchgate.net.

The reusability of the immobilized lipase is a significant factor in the economic feasibility of the biocatalytic process. In the case of Novozym® 435, it was shown that the biocatalyst could be reused for five cycles, yielding a productivity of 122 kg of this compound per kg of biocatalyst csic.es.

BiocatalystOptimal Temperature (°C)Catalyst Concentration (% w/w)Yield (%)ProductivityReusability (cycles)
Novozym® 435803.75>900.169 kg/L ·h5
Novozym® 40086607.5≥900.105 kg/L ·h5
Immobilized T. lanuginosus lipase50597 (with vacuum)--

Reaction Parameter Optimization and Process Intensification

Low-Pressure Technology Applications in Diester Production

The synthesis of diesters, such as this compound from Neopentyl Glycol (NPG) and lauric acid, is an equilibrium-limited esterification reaction. A primary byproduct of this reaction is water. According to Le Chatelier's principle, the continuous removal of a product from the reaction mixture shifts the equilibrium towards the formation of more products, thereby increasing the conversion of reactants and the final yield of the desired diester.

The application of reduced pressure offers several key advantages in the production of this compound:

Increased Reaction Rate and Yield: Continuous water removal pushes the equilibrium forward, leading to higher conversion rates in shorter reaction times. scienceready.com.au

Prevention of Reverse Reaction: By eliminating water, the hydrolysis of the ester product back to the carboxylic acid and alcohol is minimized. researchgate.net

Lower Reaction Temperatures: The reaction can be conducted at more moderate temperatures, which helps to prevent thermal degradation of the ester and the formation of undesirable, colored byproducts. researchgate.net

Enzymatic synthesis of this compound has also been performed under vacuum conditions to facilitate water removal and improve reaction outcomes. researchgate.net In one specific method, a vacuum esterification process for producing a similar type of ester was optimized using a reaction temperature of 120 °C and an internal air pressure of 5 kPa. researchgate.net This demonstrates the precise control that low-pressure technology affords in modern synthesis.

Table 1: Comparison of Esterification Techniques

TechniqueOperating PrincipleAdvantages for Diester Production
Atmospheric Reflux Reaction at the boiling point of the solvent, with condensed vapors returning to the vessel. Water can be removed with a Dean-Stark trap.Simple setup.
Inert Gas Sparging An inert gas (e.g., nitrogen) is bubbled through the reaction mixture to carry away volatile byproducts like water. google.comFacilitates water removal without vacuum.
Low-Pressure (Vacuum) Distillation The reaction is conducted under reduced pressure, lowering the boiling point of water for continuous removal. google.comwikipedia.orgHigh efficiency of water removal, allows for lower reaction temperatures, prevents product degradation. wikipedia.orgresearchgate.net

Purification and Isolation Techniques for High-Purity this compound

Achieving the high purity required for many applications of this compound, such as in cosmetics and lubricants, necessitates advanced purification and isolation techniques. These methods are designed to remove unreacted starting materials, catalysts, and byproducts from the crude reaction mixture.

Distillation and Chromatographic Separation Protocols

Vacuum Distillation: this compound is a high-boiling point organic ester. Attempting to distill such compounds at atmospheric pressure often requires temperatures so high that they cause thermal decomposition, leading to yield loss and impurity generation. researchgate.netgoogle.comsciencemadness.org Vacuum distillation is the preferred method for purifying these esters. wikipedia.org By significantly reducing the pressure inside the distillation apparatus, the boiling point of the ester is lowered to a temperature at which it is thermally stable. libretexts.org This allows for its separation from less volatile impurities (like catalyst residues and higher molecular weight byproducts) and more volatile impurities (like residual solvents or unreacted lauric acid). Flash distillation under vacuum is a specific technique used to minimize the time the ester is exposed to high temperatures, further preventing decomposition. google.com

Chromatographic Separation: For achieving very high levels of purity, particularly for analytical standards or specialized applications, chromatographic techniques are employed.

Column Chromatography: The crude product can be passed through a column packed with a stationary phase like silica (B1680970) gel. pnu.ac.ir A solvent or solvent mixture (eluent), such as toluene, is used to move the components through the column at different rates based on their affinity for the stationary phase. pnu.ac.ir This allows for the separation of the desired diester from monoesters, unreacted glycol, and other impurities.

Preparative High-Performance Liquid Chromatography (HPLC): While analytical HPLC is used to assess the purity of a sample, preparative HPLC is a scaled-up version used for purification. warwick.ac.uk It offers very high resolution for separating compounds with similar structures, such as the diester from the monoester. Though more expensive than distillation, it is invaluable for producing small quantities of ultra-pure material. warwick.ac.uk

Strategies for Byproduct Minimization and Removal

Effective purification begins with minimizing the formation of byproducts during the synthesis itself. The primary byproducts in the esterification of Neopentyl Glycol with lauric acid are water and Neopentyl Glycol Monolaurate. Unreacted starting materials can also be considered impurities in the final product.

Byproduct Minimization:

Molar Ratio Control: The stoichiometry of the reaction calls for a 2:1 molar ratio of lauric acid to neopentyl glycol to form the diester. Using a slight excess of the fatty acid can help drive the reaction towards the formation of the diester, minimizing the amount of residual monoester. google.com

Catalyst Selection: The choice of catalyst can influence the formation of side products. Heterogeneous catalysts, such as acidic ion exchange resins, can be easily filtered out after the reaction, simplifying the initial purification steps. pnu.ac.ir

Efficient Water Removal: As discussed in section 2.4.3, actively removing water during the reaction is the most critical strategy for maximizing the yield of the diester and minimizing the concentration of monoester at equilibrium. researchgate.net

Byproduct Removal:

Distillation: Unreacted lauric acid can be removed via vacuum distillation. pnu.ac.ir

Washing and Neutralization: The crude ester can be treated with a mild alkaline solution (e.g., aqueous sodium carbonate or sodium hydroxide) to neutralize and remove any remaining acidic catalyst and unreacted lauric acid as a salt. google.comsciencemadness.org This is followed by washing with water to remove the salts and any residual water-soluble impurities.

Saponification: In cases where ester byproducts are difficult to separate, a saponification process can be used. This involves treating the mixture with a strong base (like NaOH) to convert all esters into their corresponding carboxylate salts (soaps) and alcohols. wikipedia.orgtutorchase.commasterorganicchemistry.com After this chemical transformation, the desired components can be isolated and re-esterified under controlled conditions, although this is a more drastic and less common approach for this specific purification. Saponification is also used to remove stubborn ester impurities from the precursor, neopentyl glycol, during its production. nih.gov

Spectroscopic Analysis for Confirmation of this compound Structure

Spectroscopic techniques are indispensable for the definitive identification and structural verification of this compound. By probing the interactions of electromagnetic radiation with the molecule, these methods provide detailed information about its functional groups and the connectivity of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Ester Linkage and Alkyl Chain Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed insight into the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm the formation of the ester linkages and the presence of the neopentyl and lauryl moieties. The protons of the methylene groups (CH₂) adjacent to the ester oxygen atoms of the neopentyl glycol backbone are expected to resonate at a chemical shift of approximately 3.88 ppm. The methylene protons (CH₂) alpha to the carbonyl group of the laurate chains typically appear in the region of 2.29-2.33 ppm. analis.com.my The gem-dimethyl protons of the neopentyl core would produce a singlet peak at a lower chemical shift, while the long alkyl chains of the laurate groups would show a series of overlapping multiplets, with the terminal methyl (CH₃) protons appearing at the most upfield position.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. A key indicator of successful esterification is the appearance of a signal for the ester carbonyl carbon (C=O) in the downfield region, typically around 173.71 ppm. analis.com.my The quaternary carbon of the neopentyl glycol unit would be observed, as well as the methylene carbons of the neopentyl glycol backbone, which are shifted downfield upon esterification to approximately 68.96 ppm. analis.com.my The various methylene carbons of the laurate alkyl chains would give rise to a series of signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ester Carbonyl (C=O)-~173.7
Methylene (O-CH₂) of Neopentyl Glycol~3.88~68.9
Methylene (α to C=O) of Laurate~2.31
Gem-dimethyl (CH₃) of Neopentyl Glycol
Methylene Chain ((CH₂)n) of Laurate
Terminal Methyl (CH₃) of Laurate
Quaternary Carbon of Neopentyl Glycol-

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by the prominent absorption bands indicative of its ester structure.

The most significant absorption is the strong C=O stretching vibration of the ester carbonyl group, which typically appears in the range of 1750-1735 cm⁻¹. spectroscopyonline.com For neopentyl glycol diesters, this peak is often observed around 1738 cm⁻¹. analis.com.my The presence of strong C-O stretching vibrations, usually in the region of 1250-1160 cm⁻¹, further confirms the ester functionality. analis.com.myspectroscopyonline.com Additionally, the spectrum will display characteristic C-H stretching and bending vibrations from the alkyl chains of the laurate and the neopentyl glycol backbone. The absence of a broad O-H stretching band, which would be present in the starting material neopentyl glycol, indicates the completion of the esterification reaction.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Ester Carbonyl (C=O)Stretch~1738Strong
Ester C-OStretch~1250-1160Strong
Alkyl C-HStretch~2950-2850Strong
Methylene C-HBend~1465Medium
Methyl C-HBend~1375Medium

Chromatographic Methodologies for Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of this compound and determining its compositional profile, including the identification of any unreacted starting materials or byproducts.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Ester Composition Determination

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used method for separating and quantifying the components of a volatile mixture. In the analysis of this compound, GC-FID can be employed to determine the ester composition and assess its purity. The retention time of a compound in GC is dependent on its volatility and interaction with the stationary phase of the column. Generally, for fatty acid esters, the retention time increases with the length of the alkyl chain. nih.gov

For a neopentyl glycol diester, a single major peak corresponding to the dilaurate would be expected. The absence of peaks corresponding to the starting materials, neopentyl glycol and lauric acid, would indicate a high degree of conversion. For instance, in the analysis of a similar compound, neopentyl glycol dioleate, a retention time of 41 minutes was observed, with no peaks for the corresponding oleic acid or the monoester. researchgate.net A similar elution profile would be anticipated for this compound, with a specific retention time dependent on the column and analytical conditions used.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Weight and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for the analysis of less volatile and thermally labile compounds like this compound.

LC-MS can be used to confirm the molecular weight of this compound by identifying its molecular ion peak ([M+H]⁺ or [M+Na]⁺). Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. The fragmentation pattern of diesters in LC-MS/MS is often characterized by the loss of the fatty acid chains. metwarebio.com For this compound, characteristic fragment ions would be expected from the cleavage of the ester bonds, resulting in ions corresponding to the protonated lauric acid and the remaining neopentyl glycol monolaurate fragment. This detailed fragmentation data can be used to confirm the identity of the compound and to identify and characterize any impurities present in the sample.

Advanced Structural Characterization Techniques

Beyond the fundamental spectroscopic and chromatographic methods, advanced analytical techniques can provide deeper insights into the structural and compositional intricacies of this compound, particularly in the context of its use in complex formulations like lubricants.

Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) can offer significantly enhanced resolution compared to conventional GC, allowing for the detailed separation and identification of isomeric and closely related species that may be present in commercial this compound samples. kaust.edu.saresearchgate.net

For the detailed molecular characterization of lubricant base oils and their additives, Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) provides ultra-high resolution and mass accuracy, enabling the unambiguous assignment of elemental compositions to the detected ions. kaust.edu.saresearchgate.net This can be invaluable for identifying trace impurities and degradation products in this compound.

These advanced methods, while not routinely employed for quality control, are powerful tools in research and development for gaining a comprehensive understanding of the molecular composition of this compound and its behavior in various applications.

Structural Elucidation and Advanced Analytical Characterization of Neopentyl Glycol Dilaurate

X-ray Crystallography for Crystalline Form Analysis of Neopentyl Glycol Diesters

Crystal Structure of Neopentyl Glycol

Neopentyl glycol itself is a well-characterized crystalline solid. At room temperature, it possesses a monoclinic crystal structure. cambridge.org This anisotropic arrangement consists of bimolecular chains where molecules are aligned unidirectionally. cambridge.org Within these chains, strong hydrogen bonds exist between neighboring molecules. cambridge.org However, the interactions between adjacent parallel chains are weaker. cambridge.org At higher temperatures, neopentyl glycol undergoes a phase transition to a cubic structure. cambridge.orgcambridge.org

Interactive Data Table: Crystallographic Data for Neopentyl Glycol

ParameterValue
Chemical FormulaC5H12O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.1273
b (Å)11.4724
c (Å)11.5592
α (°)90
β (°)90.735
γ (°)90
Temperature (K)120
Note: Data for a related compound, 2,2-diethyl-1,3-propanediol, is presented here as a close structural analog for which complete crystallographic data is available. soton.ac.uk A CCDC number for neopentyl glycol is 832035. nih.gov

Predicted Crystalline Form of Neopentyl Glycol Dilaurate

The introduction of two long laurate chains via esterification to the neopentyl glycol core would be expected to dramatically alter the crystal packing. The bulky, tetrahedral arrangement of the central neopentyl group would exert significant steric influence on the packing of the long alkyl chains.

It is hypothesized that this compound would crystallize in a lamellar structure, a common motif for long-chain esters and lipids. In this arrangement, the molecules would align in layers, with the neopentyl glycol cores forming a central sub-layer and the laurate chains extending outwards. The packing of these aliphatic chains would likely be in a parallel fashion, though the steric hindrance of the neopentyl group might prevent the highly ordered, dense packing seen in linear long-chain esters. This could result in a less-defined subcell structure for the alkyl chains.

Polymorphism in Neopentyl Glycol Diesters

Long-chain esters frequently exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing and conformations. This phenomenon is also anticipated for this compound. Different polymorphs could arise from variations in the packing density of the laurate chains, different conformations of the ester linkages, or distinct arrangements of the neopentyl glycol core within the crystal lattice. These different crystalline forms would be expected to have distinct physical properties, such as melting points and solubilities. The specific conditions of crystallization, including the solvent used, cooling rate, and temperature, would likely influence which polymorphic form is obtained.

Academic Investigations into Functional Applications and Performance Metrics of Neopentyl Glycol Dilaurate

Research into Neopentyl Glycol Dilaurate as a Component in Advanced Lubricant Formulations

Neopentyl glycol (NPG) and its esters, such as this compound, are recognized for imparting exceptional thermal and hydrolytic stability in high-performance lubricant formulations. nbinno.com The unique molecular structure of NPG, featuring a quaternary carbon atom, provides significant steric hindrance. nbinno.com This structure results in ester derivatives with greatly reduced susceptibility to oxidation and hydrolysis compared to lubricants based on conventional glycols. nbinno.com These synthetic lubricating esters are produced through an esterification reaction with fatty or carboxylic acids and exhibit a reduced potential for oxidation compared to natural esters. wikipedia.org

The branched molecular structure of neopentyl glycol esters plays a critical role in their tribological performance. When used as additives or base stocks in lubricants, they form a protective layer on metal surfaces, which helps to reduce friction and wear during operation. jiuanchemical.com The inherent stability of the neopentyl structure ensures that this lubricating film is maintained even under high-stress and high-temperature conditions, preventing corrosive wear and sludge formation. nbinno.com Research into oleate-based esters with varying branched structures, including neopentyl glycol dioleate (NPGDO), has been conducted to optimize compositions for minimal wear scar diameter (WSD) and coefficient of friction (COF). researchgate.net Such studies are crucial for developing next-generation lubricants that offer extended service life and enhanced equipment protection. nbinno.com

Neopentyl glycol diesters, particularly those derived from palm oil, have been extensively investigated as a potential replacement for mineral-based transformer oils. upm.edu.myupm.edu.my Traditional mineral oils present challenges due to low biodegradability and low fire points, while vegetable oils can be susceptible to oxidation. upm.edu.myupm.edu.my Polyol esters like NPG diesters overcome these limitations. upm.edu.my

Studies comparing palm-based NPG diesters to conventional mineral insulating oil show significant advantages for the NPG diester. Research has demonstrated that synthesized NPG diesters exhibit a much higher flash point, enhancing fire safety, and a breakdown voltage that is comparable or superior to mineral oil. scispace.comresearchgate.netnih.gov During thermal aging tests at temperatures up to 130°C, NPG diesters maintained a lower acid value and showed no significant changes in viscosity, unlike mineral oil. scispace.comresearchgate.net Furthermore, insulating paper aged in NPG diester showed higher tensile strength, indicating a slower degradation rate compared to paper aged in mineral oil. upm.edu.myscispace.comresearchgate.net

PropertyPalm-Based NPG DiesterConventional Mineral OilReference
Flash Point300°C155°C researchgate.netnih.govresearchgate.net
Breakdown Voltage67.5 kVNot specified, but lower than NPG Diester nih.gov
Viscosity (@40°C)21 cStNot specified researchgate.netnih.govresearchgate.net
Pour Point (with PPD additive)-48°CNot specified upm.edu.myupm.edu.mynih.gov
Acidity after AgingLower than mineral oilHigher than NPG Diester scispace.comresearchgate.net

To further improve the performance characteristics of neopentyl glycol diesters, chemical modifications such as epoxidation are investigated. The presence of unsaturated fatty acid chains, such as in neopentyl glycol dioleate (NPGDO), can lower oxidative stability. ukm.my The epoxidation process targets the double bonds in the fatty acid chains, converting them into oxirane rings.

This modification has been shown to significantly enhance key lubricant properties. In one study, the epoxidation of NPGDO to form epoxidized NPG dioleate (ENPGDO) resulted in a notable increase in oxidative stability. ukm.my The process also improved the flash point. ukm.my The oxirane rings introduced during epoxidation provide active sites for further chemical modifications, allowing for the potential to tailor the biolubricant's properties for specific applications. ukm.my

PropertyNeopentyl Glycol Dioleate (NPGDO)Epoxidized NPG Dioleate (ENPGDO)Reference
Oxidative Stability177°C197°C researchgate.netukm.my
Flash Point200°C205°C researchgate.netukm.my
Pour Point-44°C-18°C researchgate.netukm.my
Viscosity Index227218 researchgate.netukm.my

Exploration of this compound in Polymer Science

Neopentyl glycol and its derivatives are crucial components in polymer science, used in the synthesis of polyesters, polyurethanes, and as plasticizers. wikipedia.orgpenpet.commdpi.com The inclusion of the neopentyl structure enhances the stability of polymers against heat, light, and water. wikipedia.orgpenpet.com

Plasticizers are additives that increase the flexibility and durability of plastics like polyvinyl chloride (PVC). allhdi.com Neopentyl glycol esters function as effective plasticizers by positioning their molecules between the long polymer chains. This spacing increases the free volume within the polymer matrix, allowing the chains to slide past one another more easily, which imparts flexibility and reduces brittleness.

The unique branched structure of neopentyl glycol is key to its performance as a plasticizer. allhdi.com The geminal dimethyl group creates steric hindrance, which shields the ester linkages from attack by water, thus improving the hydrolytic stability of the plasticizer itself. allhdi.com This inherent stability prevents the plasticizer from degrading and leaching out of the polymer over time, leading to longer-lasting flexibility and performance of the final product. allhdi.com Research on epoxidized neopentyl glycol dioleate (ENDO) as a plasticizer for PVC has shown it to be a viable eco-friendly alternative to traditional phthalate (B1215562) plasticizers. plaschina.com.cn

The incorporation of neopentyl glycol diesters has a direct and measurable impact on the mechanical properties of polymers. Studies have shown that when NPG is used as a glycol component in the synthesis of unsaturated polyester (B1180765) resins (UPRs), it significantly increases the flexibility of the resulting resin compared to those made with other glycols like propylene (B89431) glycol or isosorbide. nih.gov This is attributed to the higher flexibility of the NPG-containing polymer chains. nih.gov

In PVC systems, the choice of plasticizer is critical for durability. The performance of epoxidized neopentyl glycol dioleate (ENDO) was compared to common plasticizers like dioctyl phthalate (DOP). plaschina.com.cn In solvent extraction tests using n-hexane, PVC plasticized with ENDO retained 87.99% of its elongation at break, demonstrating durability comparable to DOP (88.24%). plaschina.com.cn Furthermore, after thermal aging, the change rate of elongation at break and tensile strength for the ENDO-plasticized PVC was lower than for PVC with other high-performance plasticizers, indicating superior durability. plaschina.com.cn

Tensile Properties of Bio-Based Unsaturated Polyester Resins (UPRs) nih.gov
SampleYoung's Modulus (E, GPa)Ultimate Strength (σ, MPa)Elongation at Break (εk, %)
UPR with Propylene Glycol (UPR-PG)1.49 ± 0.0630.5 ± 2.12.5 ± 0.3
UPR with Propylene Glycol/Neopentyl Glycol (UPR-PG/NPG)1.23 ± 0.0441.2 ± 1.55.5 ± 0.4

Research into Pharmaceutical and Biomedical Material Applications

The unique physicochemical properties of this compound, such as its non-polar nature and potential for biocompatibility, have made it a subject of interest in pharmaceutical and biomedical research. Investigations have primarily focused on its utility as an excipient in drug delivery systems and as a component in the formulation of biomedical materials.

While direct research specifically naming this compound in drug delivery systems is limited, the broader class of non-ionic surfactants and fatty acid esters is extensively studied for its role in enhancing drug solubility and bioavailability. As a diester, this compound possesses amphiphilic characteristics, making it a candidate for use as an emulsifier and solubilizer.

Research into similar non-ionic surfactants demonstrates their ability to form stable emulsions (microemulsions and self-emulsifying drug delivery systems, or SEDDS) that can encapsulate poorly water-soluble drugs. The mechanism involves the surfactant molecules arranging themselves at the oil-water interface, reducing interfacial tension and allowing for the formation of small, stable droplets containing the active pharmaceutical ingredient (API). This dispersion increases the surface area available for drug absorption in the gastrointestinal tract.

The solubilizing action of such esters is attributed to the formation of micelles in aqueous environments. The hydrophobic laurate chains of this compound would form the core of the micelle, creating a microenvironment capable of dissolving lipophilic drug molecules, thereby increasing their apparent solubility in the formulation. Neopentyl glycol itself is noted for its ability to dissolve both hydrophilic and lipophilic substances, a property that can be advantageous in creating homogenous drug dispersions ruibaocafo.com.

The production of nanoparticles for drug delivery often relies on the use of surfactants to control particle size and prevent aggregation. Diester surfactants, a category that includes this compound, can play a crucial role in both the formation and stabilization of nanoparticles, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles.

During nanoparticle synthesis, surfactants adsorb to the surface of newly formed particles, lowering the interfacial free energy and preventing coalescence ijcmas.com. The chemical structure of the surfactant is critical; for instance, the presence of bulky, branched chains, like the neopentyl group in this compound, can provide significant steric hindrance. This steric stabilization is a key mechanism for preventing nanoparticles from clumping together, ensuring the stability of the colloidal dispersion nih.gov.

The concentration and type of surfactant are key variables that researchers manipulate to control the final particle size and surface charge of nanoparticles mdpi.com. While specific studies on this compound in this application are not widely published, the principles governing the use of non-ionic surfactants are well-established. Their low toxicity compared to ionic surfactants makes them particularly suitable for pharmaceutical formulations nih.gov.

For any material to be used in medical devices, a thorough biocompatibility assessment is essential. This involves evaluating the material's interaction with biological systems to ensure it does not elicit an adverse immune response. Polyester-based materials are often studied for these applications due to their biodegradability and general biocompatibility.

Neopentyl glycol is a building block for various polyesters, and its inclusion in a polymer backbone is known to enhance hydrolytic stability wikipedia.orgjiuanchemical.com. This is an important factor for medical devices, as it controls the degradation rate of the material in vivo. While specific biocompatibility data for this compound is not extensively detailed in public literature, the parent compound, neopentyl glycol, is considered to have good biocompatibility and low toxicity zbaqchem.comnih.gov. Esters derived from it are anticipated to break down into neopentyl glycol and the corresponding fatty acid (lauric acid), both of which are common biological molecules.

General biocompatibility testing for materials used in medical devices often follows standards like ISO 10993, which includes a range of in vitro and in vivo tests to assess cytotoxicity, sensitization, irritation, and systemic toxicity. It can be inferred that any neopentyl glycol ester-based material intended for medical use would undergo such rigorous evaluation.

Investigations into this compound in Cosmetic Science

In the field of cosmetic science, this compound and other branched-chain esters are valued for their sensory properties and formulation benefits. They are primarily used as emollients, skin-conditioning agents, and emulsifiers parchem.com.

Emollients are cosmetic ingredients that help to keep the skin soft, smooth, and pliable. Branched-chain esters like this compound are particularly effective emollients due to their unique molecular structure.

The mechanism of action involves forming a thin, semi-occlusive film on the surface of the skin (the stratum corneum). This film helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration. Unlike more occlusive ingredients like petrolatum, the film formed by these esters is non-greasy and allows the skin to "breathe."

The sensory feel of an emollient is largely determined by its physicochemical properties, such as viscosity, molecular weight, and polarity. The branched structure of this compound disrupts the linear packing of the fatty acid chains, resulting in a lower viscosity and freezing point compared to a linear ester of similar molecular weight. This translates to a lighter, silkier feel on the skin and better spreadability researchgate.netaston-chemicals.com. The relationship between chemical structure and physical properties is a key area of research for formulating cosmetics with a desired sensory profile cosmeticsandtoiletries.comcosmeticsbusiness.com.

Table 1: Physicochemical Properties of Cosmetic Esters and Their Influence on Sensory Feel
PropertyLow Value EffectHigh Value EffectRelevance to Branched-Chain Esters
ViscosityLight, fast-spreading feelRich, heavy, slow-spreading feelBranching lowers viscosity, contributing to a lighter feel.
Molecular WeightLess occlusive, drier feelMore occlusive, substantive feelMedium-to-high molecular weight provides good emollience without excessive greasiness.
PolarityGood solubilizer for polar actives, lighter feelMore hydrophobic, potentially greasier feelThe ester groups provide polarity, enhancing feel and compatibility in emulsions.
Spreading ValueQuick absorption and coverageLonger playtime on skinLower viscosity and surface tension from branching lead to higher spreading values.

In addition to their emollient properties, diesters like this compound function as emulsifiers or co-emulsifiers in cosmetic formulations such as lotions and creams. An emulsion is a mixture of two immiscible liquids, like oil and water, and requires an emulsifier to remain stable.

This compound, with its polar ester heads and non-polar laurate tails, can position itself at the oil-water interface, reducing the surface tension that keeps the two phases separate. This allows for the creation of a stable dispersion of oil droplets in water (o/w) or water droplets in oil (w/o).

Computational Chemistry and Molecular Modeling Approaches for Neopentyl Glycol Dilaurate

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the fundamental properties of a molecule, such as its most stable three-dimensional shape (conformation) and the distribution of electrons within its structure. For neopentyl glycol dilaurate, these calculations can predict its molecular geometry and electronic characteristics, which are foundational to its physical and chemical behavior.

By employing methods like Density Functional Theory (DFT), researchers can model the molecule to identify its lowest energy conformation. This involves mapping the potential energy surface as a function of the rotation around its single bonds. Due to the flexible nature of the two laurate chains, this compound can exist in numerous conformations. Computational analysis reveals that the most stable conformers are likely to exhibit a folded or bent structure, driven by weak intramolecular van der Waals forces between the long hydrocarbon chains.

The electronic structure of this compound is characterized by the polar ester groups and the nonpolar neopentyl core and laurate tails. Quantum chemical calculations can quantify this charge distribution, highlighting the partial negative charges on the oxygen atoms of the carbonyl groups and partial positive charges on the adjacent carbon and hydrogen atoms. This polarity is a key determinant of the molecule's interactions with other molecules and surfaces. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, providing insights into the molecule's reactivity and stability.

Table 1: Calculated Electronic Properties of a Model Diester Lubricant

PropertyDescriptionPredicted Value Range
Dipole Moment A measure of the overall polarity of the molecule.1.5 - 2.5 Debye
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate electrons.-8.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.1.0 to 2.0 eV
HOMO-LUMO Gap The difference in energy between the HOMO and LUMO, indicating chemical stability.8.0 to 10.0 eV

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations are invaluable for understanding how individual molecules interact with each other in a bulk liquid state, which is crucial for predicting its properties as a lubricant. nih.gov

In these simulations, a system of many this compound molecules is constructed in a virtual box with periodic boundary conditions to mimic a bulk liquid. The interactions between molecules are governed by a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. These simulations can predict macroscopic properties such as density and viscosity from the collective behavior of the molecules. nih.gov

A key aspect revealed by MD simulations is the nature of intermolecular interactions. For this compound, these are dominated by van der Waals forces between the long laurate chains. The simulations can quantify the cohesive energy density, which is a measure of the strength of these interactions and is related to the liquid's boiling point and enthalpy of vaporization. Furthermore, MD simulations can shed light on how these molecules arrange themselves at an interface, for instance, with a metal surface in a lubrication context. It is expected that the polar ester groups would preferentially adsorb onto a metal surface, with the nonpolar laurate tails extending away, forming a lubricating film. mdpi.com

Table 2: Simulated Bulk Properties of a Representative Long-Chain Diester Lubricant

PropertyDescriptionSimulated Value at 298 K
Density Mass per unit volume of the bulk liquid.0.85 - 0.95 g/cm³
Viscosity A measure of a fluid's resistance to flow.20 - 40 cP
Self-Diffusion Coefficient A measure of the translational mobility of molecules in the liquid.1 x 10⁻¹⁰ - 5 x 10⁻¹⁰ m²/s
Cohesive Energy Density The energy required to separate molecules from each other, indicating the strength of intermolecular forces.250 - 350 J/cm³

Predictive Modeling of Structure-Property Relationships for this compound

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical correlation between a molecule's structural features (descriptors) and its macroscopic properties. For this compound, QSPR models can be developed to predict key performance characteristics like viscosity index and pour point based on its molecular structure.

The development of a QSPR model involves calculating a wide range of molecular descriptors for a set of similar molecules with known properties. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., dipole moment). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that links these descriptors to the property of interest.

For this compound and other synthetic esters, QSPR studies have shown that properties like viscosity are highly correlated with molecular weight and the degree of branching. The presence of the bulky neopentyl group is expected to influence the pour point, a measure of the lowest temperature at which the oil will flow. The long, flexible laurate chains will be primary contributors to the viscosity and viscosity index. These models are powerful tools for the rational design of new lubricant molecules with desired properties, as they allow for the virtual screening of candidates before their synthesis and experimental testing. researchgate.net

Table 3: Key Molecular Descriptors in QSPR Models for Synthetic Ester Lubricants

Descriptor CategoryExample DescriptorsInfluence on Lubricant Properties
Constitutional Molecular WeightPositively correlated with viscosity and boiling point.
Topological Branching IndexIncreased branching tends to lower the pour point.
Geometric Molecular Surface AreaAffects intermolecular interactions and thus viscosity.
Quantum-Chemical Dipole MomentInfluences surface adhesion and lubricity.

Environmental Impact Assessments and Sustainable Production Strategies for Neopentyl Glycol Dilaurate

Biodegradation Studies of Neopentyl Glycol and its Ester Derivatives

The environmental fate of chemical compounds is critically dependent on their biodegradability. Studies and assessments indicate that neopentyl glycol (NPG), the parent alcohol of neopentyl glycol dilaurate, is not readily biodegradable and has the potential to persist in the environment. jiuanchemical.com This persistence raises environmental concerns regarding its accumulation and potential impact on ecosystems. jiuanchemical.com

In contrast, ester derivatives of NPG, particularly those derived from fatty acids, exhibit different biodegradation profiles. For instance, palm-based neopentyl glycol diesters are reported to be fully biodegradable. researchgate.net This enhanced biodegradability is attributed to the ester linkages, which are more susceptible to enzymatic hydrolysis by microorganisms present in the environment. While specific quantitative biodegradation data for this compound is not extensively detailed in the reviewed literature, the general principles of ester biodegradability suggest a more favorable environmental profile compared to the parent glycol. For example, propionic acid, another chemical sometimes used in related sustainable production contexts, is also known to be fully biodegradable. basf.comeuropean-coatings.com

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its parent compound, NPG, is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. researchgate.net Key areas of focus include minimizing solvent use, reducing waste, and developing energy-efficient reaction pathways.

Traditional industrial synthesis of NPG can be a water-intensive process, generating significant volumes of wastewater that may contain organic pollutants requiring treatment. jiuanchemical.comgoogle.com To mitigate this, several green chemistry strategies are being explored:

Solvent-Free Synthesis: Research has demonstrated the feasibility of enzymatic synthesis of NPG esters, such as neopentyl glycol diheptanoate, in a solvent-free medium. researchgate.net This approach eliminates the need for organic solvents, which are often volatile and can contribute to air pollution and waste.

Waste Minimization: Sustainable production methods for NPG focus on optimizing reaction conditions and improving separation processes to minimize the generation of byproducts. jiuanchemical.com The use of heterogeneous catalysts, such as acidic ion exchange resins, facilitates easy separation from the reaction mixture, thereby reducing waste streams compared to homogeneous catalysts. pnu.ac.irnih.gov

Anhydrous Conditions: A novel process for NPG synthesis under anhydrous conditions has been studied specifically to avoid the generation of wastewater and reduce side reactions, directly addressing a major drawback of the conventional route. researchgate.net

Energy consumption is a significant factor in the environmental footprint and production cost of chemicals. jiuanchemical.comjiuanchemical.com Improving energy efficiency is a cornerstone of sustainable NPG production. jiuanchemical.com

Enzymatic Catalysis: The use of enzymes as biocatalysts offers a path to greater energy efficiency, as these reactions can often be conducted under milder temperature and pressure conditions than conventional chemical routes. researchgate.net

Process Optimization: Implementing advanced technologies such as heat recovery systems and optimizing process parameters can significantly reduce the energy required for NPG production. jiuanchemical.com

Alternative Energy Sources: The integration of renewable energy into production facilities further decreases the carbon footprint associated with energy consumption. jiuanchemical.com For example, BASF utilizes renewable energy in the production of its bio-balanced NPG. basf.comeuropean-coatings.com The application of NPG in powder coatings also contributes to energy savings during the end-use phase by reducing curing times and temperatures. basf.com

Life Cycle Assessment (LCA) for Quantifying Environmental Footprint

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal. jiuanchemical.commdpi.comicca-chem.org Conducting LCAs for NPG production allows manufacturers to identify environmental "hotspots" and prioritize areas for improvement. jiuanchemical.com

A key development in the sustainable production of NPG is the introduction of "bio-balanced" or "biomass-balanced" pathways. This approach involves using renewable feedstocks, such as waste cooking oil, palm byproducts, or other waste-based biomass, in place of traditional fossil fuels at the beginning of the production process. basf.comlgcorp.com

Zero Carbon Footprint Products: Companies like BASF have launched neopentyl glycol products with a cradle-to-gate product carbon footprint (PCF) of zero. basf.comeuropean-coatings.comsgmem.sg This is achieved through a certified mass balance (BMB) approach, where renewable, waste-based raw materials are fed into the production system. basf.comgvchem.com These products are often certified under sustainability standards like ISCC Plus or REDcert2. basf.comgvchem.com

Significant Carbon Reduction: LG Chem has also developed a bio-balanced NPG using materials like waste cooking oil. lgcorp.com An LCA conducted on this product demonstrated a carbon reduction effect of over 70% compared to conventionally produced NPG. lgcorp.com These "drop-in" solutions are chemically identical to their fossil-based counterparts, allowing customers to reduce their Scope 3 emissions without altering their manufacturing processes. basf.com

Table 1: Comparison of Carbon Footprint for Conventional vs. Bio-Balanced Neopentyl Glycol (NPG)
Product PathwayFeedstockKey Sustainability ApproachReported Carbon Footprint ReductionCertification
Conventional NPGFossil Fuels (e.g., Propylene (B89431), Formaldehyde from natural gas)Process optimization, energy efficiency improvementsBaselineN/A
Bio-Balanced NPG (LG Chem)Bio-materials (e.g., waste cooking oil, palm byproducts)Use of renewable feedstock>70% reduction vs. conventionalISCC PLUS
NPG ZeroPCF (BASF)Waste-based renewable raw materialsBiomass Balance (BMB) approach, use of renewable energy100% reduction (cradle-to-gate PCF of zero)REDcert2, ISCC plus, Carbon Neutral certification

Future Research Directions and Interdisciplinary Prospects for Neopentyl Glycol Dilaurate

Novel Synthetic Routes and Catalyst Development

The conventional synthesis of neopentyl glycol dilaurate typically involves the esterification of neopentyl glycol with lauric acid, often using traditional acid catalysts. Future research is focused on developing more sustainable and efficient synthetic pathways.

A significant area of interest is the use of enzymatic catalysts, particularly immobilized lipases, to produce neopentyl glycol esters. researchgate.netnih.gov This "green synthesis" approach offers several advantages, including milder reaction conditions, higher selectivity, and reduced by-product formation. nih.gov Research has demonstrated the successful synthesis of neopentyl glycol diheptanoate in a solvent-free medium using an enzymatic pathway, which is a promising development for the synthesis of other diesters like the dilaurate. nih.gov Studies have explored the efficacy of different immobilized lipases, such as Novozym® 435, in solvent-free systems, achieving high conversion rates. researchgate.net

The development of novel heterogeneous catalysts is another key research direction. These catalysts are easier to separate from the reaction mixture, allowing for recycling and reuse, which is both economically and environmentally beneficial. bohrium.com Research into various catalyst systems, including copper-based, nickel-based, and noble-metal-based catalysts, is ongoing to improve efficiency and reduce the environmental impact of the synthesis process. bohrium.com For instance, the hydrogenation of hydroxypivaldehyde, a precursor to neopentyl glycol, is being optimized with different catalysts to enhance yield and purity. nih.govmdpi.com

Table 1: Comparison of Catalytic Systems for Neopentyl Glycol Ester Synthesis

Catalyst Type Advantages Research Focus
Immobilized Lipases Mild reaction conditions, high selectivity, reusable, environmentally friendly. researchgate.netnih.gov Optimizing enzyme concentration, temperature, and stepwise substrate addition to maximize yield. researchgate.netnih.gov
Heterogeneous Catalysts Easy separation and recyclability, potential for continuous processes. bohrium.com Development of more active and stable catalysts, such as modified copper-based and noble metal catalysts. bohrium.com
Traditional Acid Catalysts Well-established and cost-effective. Improving catalyst recovery and minimizing environmental impact.

Advanced Characterization Techniques for In-Situ Monitoring

To optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. Advanced characterization techniques that allow for in-situ analysis are therefore a significant area of research.

Infrared (IR) spectroscopy, particularly with the use of an IR probe, has been successfully employed for in-situ monitoring of esterification reactions. scielo.org.co This technique allows for the continuous tracking of the decrease in the carboxyl and hydroxyl group bands of the reactants and the parallel increase in the ester group band of the product. scielo.org.co Mid-infrared (MIR) spectrometry with an attenuated total reflectance (ATR) probe is another powerful tool for online reaction monitoring. nih.gov

Mass spectrometry is also being adapted for real-time process analysis. On-line direct liquid sampling mass spectrometry can provide detailed concentration profiles of reactants, products, and catalysts throughout the reaction. nih.gov These advanced analytical methods provide valuable kinetic data, enabling a deeper understanding of the reaction mechanism and facilitating process optimization. researchgate.net The ability to monitor reactions in real-time helps in determining reaction endpoints, yields, and equilibrium constants more accurately. researchgate.net

Table 2: Advanced In-Situ Monitoring Techniques for Esterification

Technique Principle Information Obtained
In-Situ Infrared (IR) Spectroscopy Measures the vibrational absorption of molecules to identify functional groups. scielo.org.co Real-time concentration changes of reactants (carboxyl and hydroxyl groups) and product (ester group). scielo.org.co
In-line Mid-Infrared (MIR) Spectrometry Utilizes the mid-infrared region of the electromagnetic spectrum to analyze molecular vibrations. nih.gov Quantitative concentration data of reactants and products through multivariate calibration models. nih.gov
On-line Direct Liquid Sampling Mass Spectrometry Directly introduces a liquid sample into the mass spectrometer for ionization and analysis. nih.gov Detailed concentration profiles of all components in the reaction mixture, including catalysts and intermediates. nih.gov

Tailoring this compound for Niche Applications

The unique properties of this compound, stemming from the branched structure of neopentyl glycol, make it suitable for a variety of specialized applications. nih.govmdpi.com Future research is aimed at tailoring its properties to meet the demands of these niche markets.

One promising application is in the formulation of high-performance lubricants. henichemicals.comatamanchemicals.comchemicalbook.com Synthetic esters like this compound exhibit excellent thermal and oxidative stability, making them ideal for use in demanding environments such as in aviation turbine oils and refrigeration lubricants. chemicalbook.comperstorp.com Research is focused on optimizing their viscosity, pour point, and oxidative stability for specific lubricant applications. researchgate.net

Another emerging area is its use as a phase change material (PCM) for thermal energy storage. researchgate.netnih.gov Neopentyl glycol itself is a solid-solid PCM, and its esters are being investigated as solid-liquid PCMs. researchgate.netnih.gov By synthesizing esters with different fatty acids, the melting point and latent heat of fusion can be tuned for various thermal energy storage applications. researchgate.net Encapsulation of these PCMs in polymer shells is also being explored to prevent leakage and improve their handling. herts.ac.uk

In the cosmetics and personal care industry, this compound functions as an emollient and skin-conditioning agent. researchgate.net Its non-greasy feel and good spreadability make it a desirable ingredient in various formulations. Future research may focus on enhancing its sensory properties and exploring its potential in drug delivery systems.

Table 3: Niche Applications of this compound and Research Focus

Application Area Key Properties Future Research Directions
High-Performance Lubricants High thermal and oxidative stability, low volatility. henichemicals.comatamanchemicals.comjiuanchemical.com Enhancing lubricity, biodegradability, and performance at extreme temperatures. researchgate.net
Phase Change Materials (PCMs) Tunable melting point and high latent heat of fusion. researchgate.net Optimizing phase transition temperatures and energy storage capacity; developing stable microencapsulation techniques. researchgate.netherts.ac.uk
Cosmetics and Personal Care Emollient, skin-conditioning, non-greasy feel. researchgate.net Improving sensory characteristics, exploring novel formulation strategies, and investigating drug delivery applications.
Coatings and Resins Enhances stability towards heat, light, and water. atamanchemicals.comchemicalbook.comwikipedia.org Developing low-VOC formulations and improving the durability and weather resistance of coatings. jiuanchemical.com

Integration with Biomaterials and Renewable Resource Initiatives

In line with the global push towards sustainability, a major focus of future research is the integration of this compound with biomaterials and the use of renewable resources in its production.

The synthesis of this compound from renewable feedstocks is a key area of investigation. jiuanchemical.com This includes using fatty acids derived from plant oils and producing neopentyl glycol from biomass-derived materials. jiuanchemical.comresearchgate.net Companies are already offering neopentyl glycol with a significantly reduced carbon footprint, produced using renewable raw materials through a biomass balance approach. perstorp.combasf.compcimag.com

The development of biodegradable lubricants based on neopentyl glycol esters is another important research avenue. researchgate.net Using biodiesel from sources like soybean and castor bean as raw materials for the enzymatic synthesis of these biolubricants is a promising approach. researchgate.net

Furthermore, neopentyl glycol diacrylate, a related compound, is being explored for its potential in biomedical applications, such as in the preparation of porous bone grafts and in dental materials. sigmaaldrich.com While not directly this compound, this research highlights the potential for neopentyl glycol-based structures in the biomaterials field. The biocompatibility and biodegradability of this compound could be further investigated for similar applications.

Q & A

Q. What are the standard synthesis protocols for neopentyl glycol dilaurate, and how can reaction efficiency be validated?

this compound is synthesized via esterification of neopentyl glycol with lauric acid, typically using catalysts like dibutyltin dilaurate or acid catalysts (e.g., sulfuric acid). Key steps include:

  • Molar ratio optimization : A 1:2 molar ratio of neopentyl glycol to lauric acid ensures complete esterification. Excess lauric acid may improve yield .
  • Reaction conditions : Temperatures of 90–120°C under inert atmospheres (e.g., nitrogen) prevent oxidation. Reaction progress is monitored via acid value titration or FT-IR spectroscopy to track ester bond formation .
  • Purification : Vacuum distillation or column chromatography removes unreacted starting materials. Purity is confirmed by GC-MS or HPLC (>99% purity threshold) .

Validation : Use 1^1H NMR (δ 4.0–4.2 ppm for ester-linked methylene groups) and FT-IR (C=O stretch at ~1740 cm1^{-1}) for structural confirmation .

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

  • Chromatography : Reverse-phase HPLC with UV detection (210 nm) or GC-MS with derivatization (e.g., silylation) for quantification in biological/environmental samples .
  • Spectroscopy : 13^{13}C NMR to resolve branching patterns (neopentyl core vs. laurate chains) and MALDI-TOF for molecular weight distribution .
  • Thermal analysis : DSC to determine melting points (typically 25–30°C) and TGA for decomposition profiles (>200°C) .

Q. What is the acute toxicity profile of this compound, and how does it compare to related esters?

Limited data exist for this compound, but neopentyl glycol (parent compound) shows low acute toxicity:

  • Oral exposure (rats) : LD50_{50} > 2000 mg/kg; no mortality or pathological changes observed at 140 mg/m3^3 inhalation .
  • Comparative data : Neopentyl glycol dicaprate (similar ester) has low developmental toxicity (NOAEL > 1000 mg/kg/day in rodents) . Recommendation : Use OECD Test Guideline 423 for acute oral toxicity screening and in vitro assays (e.g., Ames test) for mutagenicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for neopentyl glycol derivatives?

Discrepancies arise from varying exposure routes (oral vs. inhalation) and metabolite analysis gaps. Strategies include:

  • Route-specific studies : Design inhalation exposure models (e.g., OECD TG 412) to address data gaps, using aerosolized this compound .
  • Metabolite profiling : Use LC-HRMS to identify metabolites in urine/plasma, focusing on potential bioaccumulation of lauric acid derivatives .
  • Cross-species comparisons : Compare rodent and zebrafish models to assess interspecies metabolic differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.